3-(Phenylthio)acrylic acid
Description
BenchChem offers high-quality 3-(Phenylthio)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylthio)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H8O2S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-phenylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11) |
InChI Key |
QCLSYKCZWZYPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
3-(Phenylthio)acrylic acid CAS 63413-91-2 supplier
This guide is structured as a high-level technical monograph, designed for researchers and drug development professionals. It moves beyond basic catalog data to explore the synthetic utility, mechanistic behaviors, and critical handling protocols of 3-(Phenylthio)acrylic acid.
CAS: 63413-91-2 Role: Sulfur-Functionalized Michael Acceptor & Heterocycle Precursor Document Type: Technical Application Guide
Executive Summary
3-(Phenylthio)acrylic acid (3-PTAA) acts as a pivotal "gateway scaffold" in medicinal chemistry, specifically for the synthesis of sulfur-containing heterocycles such as thiochromones and benzothiophenes . Unlike simple acrylic acids, the introduction of the phenylthio moiety at the
This guide delineates the synthesis, stereochemical considerations, and downstream applications of 3-PTAA, providing researchers with a validated roadmap for utilizing this compound in drug discovery campaigns.
Chemical Profile & Specifications
Researchers must account for the stereoisomerism of 3-PTAA, as the E and Z isomers exhibit distinct reactivity profiles in cyclization reactions.
| Parameter | Technical Specification |
| IUPAC Name | 3-(Phenylsulfanyl)prop-2-enoic acid |
| Molecular Formula | C |
| Molecular Weight | 180.22 g/mol |
| Physical State | White to beige crystalline solid |
| Melting Point | 102–106 °C (Isomer dependent) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calc) | ~4.2 (Carboxylic acid) |
| Key Moiety |
Synthesis & Stereochemical Control
The synthesis of 3-PTAA is a classic example of the Thiol-Yne Click Reaction (nucleophilic addition to an alkyne). The stereoselectivity of this reaction is governed by the solvent and catalyst, a critical factor for researchers planning downstream cyclizations.
Validated Synthetic Route
The most robust protocol involves the conjugate addition of thiophenol to propiolic acid.
-
Reaction: Thiophenol + Propiolic Acid
3-(Phenylthio)acrylic acid -
Mechanism: Nucleophilic attack of the thiolate on the
-carbon of the alkyne.
Stereoselectivity (E vs. Z)
-
Kinetic Control (Z-Isomer): In protic solvents (e.g., Ethanol) with basic catalysis, anti-addition prevails, yielding the Z-isomer (cis).
-
Thermodynamic Control (E-Isomer): Isomerization can occur under acidic conditions or high heat, favoring the sterically less congested E-isomer (trans).
Why this matters: In intramolecular Friedel-Crafts cyclizations (to form thiochromones), the Z-isomer is often geometrically pre-organized for ring closure, whereas the E-isomer may require isomerization in situ.
Visualization: Synthesis & Isomerization Pathway
The following diagram illustrates the synthetic pathway and the divergent stereochemical outcomes.
Figure 1: Nucleophilic addition pathway showing the kinetic preference for the Z-isomer via anti-addition.
Applications in Drug Discovery
3-PTAA is not merely a building block; it is a pharmacophore precursor. Its primary utility lies in the synthesis of Thiochromones (4H-1-benzothiopyran-4-ones), a scaffold found in anticancer, antiviral, and antimicrobial agents.
The Thiochromone Cyclization Protocol
The conversion of 3-PTAA to thiochromone is a dehydrative cyclization.
-
Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).
-
Conditions: 90–120 °C.
-
Mechanism: Intramolecular Friedel-Crafts Acylation.
Experimental Insight: The carboxylic acid must be activated (protonated) to generate the acylium ion, which then attacks the phenyl ring. The sulfur atom activates the phenyl ring at the ortho position, facilitating this closure.
Experimental Protocol: Cyclization to Thiochromone
This protocol is a self-validating system; success is indicated by the disappearance of the vinyl proton signals in NMR.
-
Preparation: Charge a round-bottom flask with PPA (10 g per 1 g of substrate). Heat to 80 °C to lower viscosity.
-
Addition: Add 3-(Phenylthio)acrylic acid (1.0 equiv) in portions to the stirring PPA.
-
Reaction: Increase temperature to 110 °C. Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The product will be less polar than the acid.
-
-
Quench: Pour the hot reaction mixture onto crushed ice (exothermic!). Stir vigorously until the PPA hydrolyzes and a solid precipitate forms.
-
Isolation: Filter the solid, wash with water and NaHCO
(to remove unreacted acid). -
Purification: Recrystallize from Ethanol/Water.
Visualization: Downstream Heterocycle Synthesis
Figure 2: The critical cyclization pathway converting 3-PTAA into the bioactive thiochromone scaffold.
Handling, Stability & QC
As a vinyl sulfide, 3-PTAA possesses specific stability nuances that differ from standard acrylic acids.
Oxidation Sensitivity
The sulfur atom is susceptible to oxidation. Exposure to strong oxidants (peroxides, bleach) will convert the sulfide to the sulfoxide or sulfone .
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.
-
Handling: Avoid prolonged exposure to air in solution.
Quality Control Parameters
Suppliers and researchers should validate purity using the following criteria:
-
HPLC Purity: >97% (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
1H NMR: Diagnostic signals:
-
Vinyl Protons: Two doublets (J ~ 15 Hz for trans, J ~ 10 Hz for cis) in the 6.0–8.0 ppm region.
-
Acid Proton: Broad singlet >11 ppm.
-
-
Appearance: Discoloration (darkening) indicates oxidation or polymerization.
References
-
Synthesis via Thiol-Yne Reaction
-
Title: Nucleophilic addition of thiols to alkynes.[1]
- Source:Journal of Organic Chemistry.
- Context: Defines the mechanism of anti-addition leading to Z-isomers.
-
-
Cyclization to Thiochromones
- Title: Polyphosphoric acid in the synthesis of sulfur heterocycles.
- Source:Chemical Reviews.
- Context: Detailed methodology for the cyclization of 3-(phenylthio)acrylic acids to thiochromones.
-
Biological Activity of Acrylate Derivatives
- Title: Design, synthesis and antiproliferative screening of newly synthesized acrylate deriv
- Source:PubMed Central.
-
Context: Validates the acrylate pharmacophore in anticancer research.[2]
-
PubChem Compound Summary
Sources
An In-depth Technical Guide to the Electronic Effects of the Phenylthio Group on Acrylic Acid Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylic acid and its derivatives are fundamental building blocks in modern chemistry, forming the backbone of a vast array of polymers and serving as versatile intermediates in organic synthesis. Their reactivity, largely dictated by the conjugated system of the carbon-carbon double bond and the carbonyl group, is highly tunable through the introduction of substituents. This guide provides a detailed examination of 3-(phenylthio)acrylic acid, a derivative where the acrylic acid scaffold is modified by a phenylthio (-SPh) group.
We will dissect the nuanced electronic effects—both inductive and resonance—exerted by the phenylthio moiety and explore how these effects modulate the intrinsic reactivity of the acrylic acid core. Understanding this interplay is critical for professionals in materials science and drug development, as it informs the rational design of functional monomers for novel polymers, the synthesis of complex molecular architectures, and the development of targeted therapeutic agents. This document moves beyond a simple recitation of facts to explain the causal relationships between structure, electronic properties, and chemical behavior, providing field-proven insights and methodologies.
Section 1: Decoding the Electronic Signature of the Phenylthio Group
To comprehend the influence of the phenylthio group on the acrylic acid system, we must first analyze the electronic contributions of its constituent parts: the sulfur atom and the phenyl ring. The overall effect is a delicate balance between electron-withdrawing inductive effects and potentially electron-donating resonance effects.
Inductive vs. Resonance Effects: A Duality in Action
The phenylthio (-SPh) group exhibits a dual nature. Sulfur is more electronegative than carbon, leading to an inductive electron-withdrawing effect (-I) . This effect polarizes the sigma (σ) bonds, pulling electron density away from the adjacent carbon atom.
Conversely, the sulfur atom possesses lone pairs of electrons in its p-orbitals. These lone pairs can overlap with the π-system of the adjacent acrylic acid double bond, resulting in a resonance electron-donating effect (+R) . This delocalization of electrons increases the electron density within the conjugated system. The phenyl group itself is primarily electron-withdrawing by induction due to its sp² hybridized carbons but can participate in the overall conjugated system.[1][2]
The net electronic influence of the -SPh group depends on the electronic demands of the reaction. In many contexts, the resonance effect plays a significant role, modulating the electron density across the entire conjugated backbone of 3-(phenylthio)acrylic acid.
Caption: Resonance delocalization in 3-(phenylthio)acrylic acid.
Quantifying the Electronic Influence: Hammett Constants
The Hammett equation provides a powerful tool for quantifying the electronic effect of a substituent on a reactive center.[3][4] By comparing the acidity of a substituted benzoic acid to benzoic acid itself, a substituent constant (σ) is derived. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Hammett Constant (meta, σ_m) | Hammett Constant (para, σ_p) | Dominant Effect Interpretation |
| -SCH₃ (proxy for -SPh) | +0.14 | 0.00 | Weakly deactivating by induction; resonance donation nearly cancels induction at the para position. |
| -NO₂ (for comparison) | +0.71 | +0.78 | Strongly electron-withdrawing. |
| -OCH₃ (for comparison) | +0.10 | -0.28 | Strong resonance donor, overriding induction at the para position. |
| (Data sourced from Moodle@Units)[5] |
The data for the analogous -SCH₃ group is particularly insightful. The positive σ_m value (+0.14) confirms the inductive-withdrawing nature of the sulfur atom. However, the σ_p value of 0.00 suggests that at the para position, where resonance effects are maximal, the electron-donating +R effect of the sulfur lone pairs almost perfectly cancels out its -I effect.[5] When attached to the acrylic acid double bond, this balance suggests the phenylthio group will significantly influence the electron distribution of the π-system.
Section 2: Electronic Polarization of the 3-(Phenylthio)acrylic Acid Moiety
The phenylthio group at the β-position of acrylic acid directly participates in the conjugated π-system, which extends from the sulfur atom, through the C=C double bond, to the carbonyl group. This extended conjugation dictates the molecule's reactivity.
The +R effect from the sulfur atom pushes electron density into the double bond. This increases the electron density at the α-carbon and, through conjugation, at the carbonyl oxygen. This polarization makes the β-carbon, the site of nucleophilic attack in Michael additions, more electron-rich than in unsubstituted acrylic acid. Consequently, the β-carbon becomes less electrophilic.
Caption: Polarization of the 3-(phenylthio)acrylic acid conjugated system.
Section 3: Impact on Chemical Reactivity
The electronic perturbations caused by the phenylthio group have profound consequences for the two primary modes of acrylic acid reactivity: Michael addition and free-radical polymerization.
A. Michael Addition: Modulating Electrophilicity
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6] The reaction hinges on the electrophilicity of the β-carbon.
As established, the +R effect of the phenylthio group increases electron density at the β-carbon, thereby reducing its electrophilicity . This deactivation makes 3-(phenylthio)acrylic acid less susceptible to Michael addition compared to unsubstituted acrylic acid or acrylic acid bearing an electron-withdrawing group. While the reaction still proceeds, it often requires stronger nucleophiles or more forcing conditions. This tunable reactivity is a key asset in multi-step synthesis where selective reaction at different sites is required.
This protocol outlines a self-validating experiment to quantify the difference in reactivity between acrylic acid and 3-(phenylthio)acrylic acid. The disappearance of the thiol nucleophile is monitored over time using ¹H NMR spectroscopy.[7]
Objective: To determine the second-order rate constants for the Michael addition of benzyl mercaptan to acrylic acid and 3-(phenylthio)acrylic acid.
Materials:
-
Acrylic Acid (inhibitor-free)
-
3-(Phenylthio)acrylic acid
-
Benzyl Mercaptan
-
Triethylamine (catalyst)
-
Deuterated Chloroform (CDCl₃)
-
NMR tubes, volumetric flasks, syringes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M solution of acrylic acid in CDCl₃.
-
Prepare a 0.5 M solution of 3-(phenylthio)acrylic acid in CDCl₃.
-
Prepare a 0.5 M solution of benzyl mercaptan in CDCl₃.
-
Prepare a 0.1 M solution of triethylamine in CDCl₃.
-
-
Reaction Setup (in an NMR tube):
-
To an NMR tube, add 300 µL of the 0.5 M acrylate stock solution (either acrylic acid or 3-(phenylthio)acrylic acid).
-
Add 300 µL of the 0.5 M benzyl mercaptan stock solution.
-
Add 50 µL of CDCl₃ to bring the total volume to 650 µL.
-
Acquire a "time zero" (t=0) ¹H NMR spectrum.
-
-
Initiation and Monitoring:
-
Inject 50 µL of the 0.1 M triethylamine catalyst solution into the NMR tube, cap, invert several times to mix, and immediately place it in the NMR spectrometer.
-
Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
-
Data Analysis:
-
Integrate the signal corresponding to the benzylic protons of benzyl mercaptan (~3.7 ppm) and a stable reference peak (e.g., residual solvent peak).
-
Calculate the concentration of benzyl mercaptan at each time point.
-
Plot 1/[Thiol] vs. time. A linear plot indicates a second-order reaction. The slope of this line is the observed rate constant, k_obs.
-
-
Causality and Validation: The rate constant for the reaction with acrylic acid is expected to be significantly larger than that for 3-(phenylthio)acrylic acid. This outcome validates the hypothesis that the electron-donating resonance from the phenylthio group deactivates the Michael acceptor.
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of (Z)-3-(Phenylthio)acrylic Acid via Base-Catalyzed Thiol-Michael Addition
Abstract
The Thiol-Michael addition, a cornerstone of click chemistry, offers a highly efficient and atom-economical pathway for the formation of carbon-sulfur bonds. This application note provides a comprehensive technical guide and a detailed protocol for the stereoselective synthesis of (Z)-3-(phenylthio)acrylic acid from the reaction of thiophenol and propiolic acid. We delve into the mechanistic underpinnings of the base-catalyzed reaction, emphasizing the factors that govern its high stereoselectivity. The resulting product, a β-thioacrylate, is a valuable scaffold in medicinal chemistry and materials science. This document is designed to equip researchers with the practical knowledge needed to successfully perform this reaction, including safety protocols, step-by-step experimental procedures, purification techniques, and methods for product characterization.
Introduction: The Significance of the Thiol-Michael Addition
The thiol-Michael addition, or hydrothiolation of an activated alkyne, is a powerful conjugate addition reaction that forms a vinyl sulfide. This reaction is prized for its reliability, mild reaction conditions, and high yields, making it a "click" reaction of choice in various scientific disciplines.[1] In the realm of drug development, the vinyl sulfide and the broader β-thioacrylate motifs are recognized as important pharmacophores. They are found in molecules designed as potential therapeutics, including enzyme inhibitors and agents with neuroprotective or anti-inflammatory properties.[2][3][4] The electrophilic nature of the α,β-unsaturated system in these products allows them to act as covalent modifiers of target proteins, often by engaging with cysteine residues in enzyme active sites.
This protocol focuses on the addition of thiophenol to propiolic acid, an exemplary reaction that is both straightforward and illustrative of the broader principles of thiol-yne chemistry. The reaction proceeds with high stereoselectivity to favor the formation of the (Z)-isomer, a critical consideration in drug design where stereochemistry dictates biological activity.
Mechanistic Insights: A Self-Validating System
The base-catalyzed thiol-Michael addition proceeds through a well-established, multi-step mechanism. Understanding this process is crucial for optimizing reaction conditions and troubleshooting. The reaction is typically catalyzed by a weak Brønsted base, such as triethylamine (TEA).[5]
The key steps are:
-
Deprotonation: The basic catalyst (B:) abstracts the acidic proton from the thiol (R-SH) to generate a highly nucleophilic thiolate anion (R-S⁻). This is a rapid acid-base equilibrium.[5]
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkyne (propiolic acid). This conjugate addition is the key bond-forming step and proceeds via an anti-addition pathway, which establishes the (Z)-stereochemistry of the final product.[6] This step results in a vinyl carbanion intermediate.
-
Proton Transfer: The vinyl carbanion is a strong base and is rapidly protonated. It abstracts a proton from the conjugate acid of the catalyst (BH⁺) or another molecule of thiophenol, regenerating the thiolate anion and propagating the catalytic cycle.[5]
This catalytic cycle is highly efficient, often requiring only a substoichiometric amount of base to proceed to completion. The choice of a polar aprotic solvent can accelerate the reaction by stabilizing the charged intermediates.[5][7][8]
Caption: Base-catalyzed mechanism of thiol-Michael addition.
Experimental Protocol
This protocol details the synthesis of (Z)-3-(phenylthio)acrylic acid on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass / Volume | Notes |
| Propiolic Acid | 70.05 | 10.0 | 0.70 g | Corrosive, handle with care. |
| Thiophenol | 110.18 | 10.0 | 1.10 g (1.02 mL) | Toxic, stench. Use a dedicated syringe. |
| Triethylamine (TEA) | 101.19 | 1.0 | 0.10 g (0.14 mL) | Catalyst. Corrosive. |
| Dichloromethane (DCM) | - | - | 20 mL | Anhydrous solvent. |
| Hydrochloric Acid (1M) | - | - | ~30 mL | For work-up. |
| Saturated NaCl (Brine) | - | - | ~20 mL | For work-up. |
| Anhydrous MgSO₄ | - | - | As needed | Drying agent. |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of (Z)-3-(phenylthio)acrylic acid.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add propiolic acid (0.70 g, 10.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask and stir until the propiolic acid is fully dissolved.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen gas for 5-10 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Thiophenol Addition: Using a syringe, add thiophenol (1.02 mL, 10.0 mmol) to the stirring solution.
-
Catalyst Addition: Via syringe, add triethylamine (0.14 mL, 1.0 mmol) dropwise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Work-up - Acid Wash: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 15 mL of 1M HCl and shake. This step protonates the triethylamine, rendering it water-soluble for removal. Separate the layers and collect the organic (bottom) layer.
-
Work-up - Extraction: Extract the aqueous layer with an additional 10 mL of DCM. Combine this with the first organic layer.
-
Work-up - Brine Wash: Wash the combined organic layers with 20 mL of saturated NaCl solution (brine) to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the DCM using a rotary evaporator to yield the crude product, which is often a pale yellow oil or solid.
-
Purification: The crude product can be purified by recrystallization from a solvent system such as hexanes/ethyl acetate or toluene to yield (Z)-3-(phenylthio)acrylic acid as a white to off-white solid. Expected yield is typically >90%.
Safety and Handling
-
Thiophenol: Highly toxic and fatal if swallowed, in contact with skin, or if inhaled. It has a powerful, unpleasant stench. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[3][9]
-
Propiolic Acid: Corrosive and causes severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin. Handle with extreme care, using appropriate PPE.[10][11]
-
Triethylamine: Flammable and corrosive. Avoid contact with skin and eyes.
-
Dichloromethane: A volatile solvent. Avoid inhalation of vapors.
Characterization of the Product
The identity, purity, and stereochemistry of the final product, (Z)-3-(phenylthio)acrylic acid, should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | The vinyl protons will appear as two doublets. For the (Z)-isomer, the coupling constant (J) is expected to be around 10 Hz. The vinylic proton α to the carbonyl will be downfield of the β proton. The aromatic protons of the phenylthio group and the acidic proton of the carboxylic acid will also be visible. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, two vinylic carbons, and the aromatic carbons will be present. |
| FT-IR | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C=C stretch (~1600 cm⁻¹) will be observed. |
| Mass Spec | The molecular ion peak corresponding to the product's mass (C₉H₈O₂S, 180.23 g/mol ) should be observed.[12] |
Conclusion and Applications
This application note provides a robust and reliable protocol for the base-catalyzed thiol-Michael addition of thiophenol to propiolic acid. The procedure is high-yielding, stereoselective for the (Z)-isomer, and utilizes common laboratory reagents and equipment. The resulting β-thioacrylate product serves as a versatile building block for more complex molecules. In drug discovery, this scaffold is explored for its ability to covalently interact with biological targets, leading to the development of novel enzyme inhibitors and other therapeutic agents.[11][13] The methodology described herein is readily adaptable for the synthesis of a diverse library of vinyl sulfides by varying the thiol and alkyne starting materials, further expanding its utility in pharmaceutical and materials science research.
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Royal Society of Chemistry. (2016). Novel triethylamine catalyzed S → O acetyl migration reaction to generate candidate thiols for construction of topological and functional sulfur-containing polymers. RSC Advances, 6, 88321-88328. Available from: [Link]
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Ballini, R., & Gabrielli, S. (2014). β-Nitroacrylates as an Emerging, Versatile Class of Functionalized Nitroalkenes for the Synthesis of a Variety of Chemicals. European Journal of Organic Chemistry, 2014(20), 4175-4188. Available from: [Link]
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Emami, S., et al. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 236, 114255. Available from: [Link]
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Lowe, A. B. (2014). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 114(18), 9129-9174. Available from: [Link]
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Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. Available from: [Link]
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Aksakal, S., et al. (2020). Nitroxide-mediated polymerisation of thioacrylates and their transformation into poly(acrylamide)s. Polymer Chemistry, 11(5), 982-989. Available from: [Link]
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Kim, J., et al. (2024). Discovery and Optimization of a Series of Vinyl Sulfoximine-Based Analogues as Potent Nrf2 Activators for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry. Available from: [Link]
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Tikhomirov, A. (2021). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 57(2), 131-133. Available from: [Link]
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Van Holsbeeck, W., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(3), 514-526. Available from: [Link]
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ResearchGate. (2017). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis?. Retrieved from [Link]
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ResearchGate. (2016). Novel triethylamine catalyzed S → O acetyl migration reaction to generate candidate thiols for construction of topological and functional sulfur-containing polymers. Retrieved from [Link]
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Iovu, H., et al. (2011). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie, 56(11), 1037-1044. Available from: [Link]
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University of Manchester. (2025). PLGA nanoparticle-integrated microneedles for controlled transdermal delivery of ADT-OH to ameliorate endothelial dysfunction in vitro. Retrieved from [Link]
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- 4. Discovery and Optimization of a Series of Vinyl Sulfoximine-Based Analogues as Potent Nrf2 Activators for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Acrylic acid(79-10-7) 1H NMR spectrum [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. 3-(Phenylthio)acrylic acid | C9H8O2S | CID 275706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Guide to Thiophenol Condensation with Acrylic Acid Derivatives
Abstract
The conjugate addition of thiophenol to acrylic acid derivatives, a classic example of the thio-Michael addition, is a cornerstone reaction in organic synthesis, polymer chemistry, and drug development. This powerful carbon-sulfur bond-forming reaction is prized for its high efficiency, atom economy, and generally mild reaction conditions. This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, a comparative analysis of catalytic systems, and detailed, field-proven protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to strategically design, optimize, and execute this vital transformation.
Mechanistic Insights: The Engine of the Thio-Michael Addition
The condensation of thiophenol with an acrylic acid derivative (e.g., acrylates, acrylamides) is a 1,4-conjugate addition reaction. The driving force is the formation of a stable thioether bond. The reaction proceeds via a nucleophilic attack of the sulfur atom on the electron-deficient β-carbon of the α,β-unsaturated carbonyl system. This process can be initiated through two primary catalytic pathways: base catalysis and nucleophilic initiation.[1][2]
Base-Catalyzed Pathway
In the presence of a base, the thiol is deprotonated to form a thiolate anion. This anion is a significantly more potent nucleophile than the neutral thiol, leading to a rapid attack on the Michael acceptor. The resulting enolate intermediate is then protonated by a proton source (often another thiol molecule or the protonated base) to yield the final product and regenerate the catalyst.[1][2] This is the most common pathway employed for this transformation.
Nucleophile-Initiated Pathway
Alternatively, a nucleophilic catalyst, such as a tertiary phosphine, can initiate the reaction. The nucleophile first attacks the β-carbon of the acrylic derivative, forming a zwitterionic intermediate. This intermediate is basic enough to deprotonate the thiophenol, generating the highly reactive thiolate anion, which then proceeds through the anionic cycle as described above.[2][3] This pathway is particularly effective and can lead to very rapid reaction rates.[4]
Strategic Selection of Reaction Conditions
The success of the thiophenol-acrylate condensation hinges on the judicious selection of catalyst, solvent, and temperature. The optimal conditions are dictated by the specific substrates and the desired outcome (e.g., yield, reaction time, green chemistry considerations).
Catalyst Systems: A Comparative Overview
A diverse array of catalysts can promote the thio-Michael addition, each with distinct advantages and operational considerations.
| Catalyst Type | Examples | Key Advantages | Considerations & Causality |
| Tertiary Amines | Triethylamine (TEA), DBU, DABCO | Readily available, effective weak bases. | Function by deprotonating the thiol to form the reactive thiolate. Reaction times can be several hours.[3][4] |
| Phosphines | Dimethylphenylphosphine (DMPP), TCEP | Extremely rapid reactions (minutes).[4] | Act as potent nucleophilic initiators. DMPP is highly efficient but must be used in catalytic amounts to prevent side reactions.[4] TCEP is effective in aqueous media at pH > 8.[4] |
| Heterogeneous Bases | KF/Alumina, Amberlyst® A21 | Catalyst is easily recoverable and reusable, simplifying purification.[5][6] Enables solvent-free (neat) reactions.[5][6] | Amberlyst® A21, a basic resin, acts as a microreactor and deprotonates the thiol.[6] This is an excellent choice for sustainable and scalable processes. |
| Lewis Acids | Indium bromide, vanadyl acetonate | Can activate the Michael acceptor. | Generally less common for this specific transformation but can be an option. Activation occurs by coordination of the Lewis acid to the carbonyl oxygen, increasing the electrophilicity of the β-carbon.[6] |
| Organocatalysts | Chiral amines, thioureas | Enable asymmetric synthesis for producing chiral thioethers.[7][8] | These catalysts often operate through bifunctional activation, orienting both the nucleophile and electrophile to control stereochemistry. |
| Catalyst-Free | Water, Polar Solvents | Environmentally benign, simple. | High polarity of solvents like water can promote the reaction, sometimes obviating the need for a catalyst, although reaction times may be longer.[9] |
Solvent Effects: From Green Chemistry to Rate Enhancement
Solvent choice significantly impacts reaction kinetics.
-
Solvent-Free (Neat): This is a highly efficient and green approach, particularly when paired with heterogeneous catalysts like Amberlyst® A21.[6] It maximizes reactant concentration, often leading to faster reactions and simplified workup.
-
Polar Solvents: Solvents with a high dielectric constant, such as methanol, acetonitrile, DMF, and water, generally accelerate the reaction rate.[9] They help to stabilize the charged intermediates (thiolate and enolate) in the reaction pathway.
-
Aprotic Solvents: Solvents like THF are also effective and have been used in detailed kinetic and mechanistic studies.[3]
Experimental Protocols
The following protocols are presented as robust starting points for laboratory execution. Researchers should always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Heterogeneous Catalysis under Solvent-Free Conditions
This protocol is adapted from a highly efficient and environmentally friendly method using a recyclable basic resin.[6] It is ideal for a broad range of substrates and emphasizes green chemistry principles.
Materials:
-
Thiophenol (1.0 equiv., e.g., 2.5 mmol, 0.275 g)
-
Acrylic acid derivative (e.g., Ethyl acrylate) (1.0 equiv., e.g., 2.5 mmol, 0.25 g)
-
Amberlyst® A21 resin (dried, 0.1 g per mmol of thiol, e.g., 0.25 g)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Acetone (for washing)
-
Solvents for purification (e.g., hexane/ethyl acetate)
Procedure:
-
To a clean, dry round-bottom flask, add the Amberlyst® A21 resin, thiophenol (2.5 mmol), and the acrylic acid derivative (2.5 mmol).
-
Stir the neat mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis. A typical reaction time is around 3 hours for high conversion.[6]
-
Upon completion, add a small amount of a solvent in which the product is soluble (e.g., 5-10 mL of acetone) to facilitate transfer.
-
Filter the mixture by suction to remove the Amberlyst® A21 catalyst.
-
Wash the recovered catalyst with acetone and dry it for reuse in subsequent reactions.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-(phenylthio)propanoate derivative.
Protocol 2: Rapid Homogeneous Catalysis with a Phosphine Catalyst
This protocol leverages the high reactivity of phosphine catalysts for extremely fast conversions at room temperature.[4]
Materials:
-
Thiophenol (1.0 equiv.)
-
Acrylic acid derivative (1.0 equiv.)
-
Dimethylphenylphosphine (DMPP) (catalytic amount, e.g., 1-5 mol%)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source (for inert atmosphere)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the acrylic acid derivative and the anhydrous solvent.
-
Add the thiophenol to the solution via syringe.
-
Initiate the reaction by adding the dimethylphenylphosphine (DMPP) catalyst via syringe. Caution: The reaction can be very fast and exothermic.
-
Stir the reaction at room temperature. The reaction often reaches completion within minutes.[4]
-
Monitor the reaction by TLC or NMR analysis of an aliquot.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can then be purified by column chromatography to remove residual catalyst and any potential side products.
Conclusion and Future Outlook
The condensation of thiophenol with acrylic acid derivatives is a robust and versatile reaction. The choice between a recyclable heterogeneous catalyst for green and scalable synthesis, or a highly active homogeneous phosphine catalyst for rapid transformations, allows researchers to tailor the reaction to their specific needs. Understanding the underlying mechanistic principles is paramount for troubleshooting and optimization. Future developments in this field will likely focus on expanding the scope of asymmetric organocatalysis to generate complex, enantioenriched sulfur-containing molecules for applications in medicinal chemistry and materials science.
References
-
Surface Modification Using Thiol−Acrylate Conjugate Addition Reactions. ACS Publications. [Link]
-
Surface Modification Using Thiol−Acrylate Conjugate Addition Reactions. ResearchGate. [Link]
-
Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Thieme Connect. [Link]
-
Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. SciELO. [Link]
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely. Datapdf.com. [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. [Link]
-
Conjugate Addition of Thiols. OPRD. [Link]
-
Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. PMC. [Link]
-
The conjugate addition of thiophenol 2 with N‐phenylmaleimide 1 and the... ResearchGate. [Link]
-
Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. [Link]
-
Thia-Michael Reaction under Heterogeneous Catalysis. MDPI. [Link]
-
Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Royal Society of Chemistry. [Link]
-
Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. PMC. [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Royal Society of Chemistry. [Link]
-
A Highly Enantioselective and General Conjugate Addition of Thiols to Cyclic Enones with an Organic Catalyst. ResearchGate. [Link]
-
Addition of aromatic thiols to conjugated cycloalkenones, catalyzed by chiral .beta.-hydroxy amines. A mechanistic study of homogeneous catalytic asymmetric synthesis. ACS Publications. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks [mdpi.com]
- 3. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. Thia-Michael Reaction under Heterogeneous Catalysis | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stereocontrolled Synthesis of 3-(Phenylthio)acrylic Acid
Introduction: The Stereochemical Challenge
The synthesis of 3-(phenylthio)acrylic acid via the addition of thiophenol to propiolic acid is a classic example of a reaction governed by the competition between kinetic and thermodynamic control. For drug development professionals, achieving high stereochemical purity is non-negotiable, as the Z (cis) and E (trans) isomers exhibit vastly different biological activities and solubilities.
This guide provides a definitive technical workflow to control this selectivity. We move beyond "recipes" to explain the mechanistic levers—solvent polarity, temperature, and catalysis—that dictate the geometric outcome.
Mechanistic Foundation: Kinetic vs. Thermodynamic Control
To control the outcome, you must understand the pathway.
-
The Kinetic Pathway (Z-Selectivity): In protic solvents (e.g., Methanol, Water) under basic conditions, the reaction proceeds via a nucleophilic attack of the thiolate on the alkyne. The subsequent protonation of the vinylic anion occurs anti to the sulfur attack (anti-addition).
-
Result: The Z-isomer (cis-3-phenylthioacrylic acid).
-
Why: The transition state for anti-addition is lower in energy due to stereoelectronic effects, making Z the kinetic product.
-
-
The Thermodynamic Pathway (E-Selectivity): The E-isomer (trans-3-phenylthioacrylic acid) is thermodynamically more stable due to reduced steric repulsion between the phenyl ring and the carboxylic acid group.
-
Result: The E-isomer.[1]
-
Why: Accessing the E-isomer usually requires conditions that allow equilibration (isomerization) or a radical mechanism that bypasses the anionic intermediate constraints.
-
Visualizing the Control Logic
Figure 1: Decision matrix for selecting reaction conditions based on the desired stereoisomer.
Experimental Protocols
Protocol A: High-Purity Z-Isomer Synthesis (Kinetic Control)
Best for: Initial synthesis and applications requiring the kinetic product.
Reagents:
-
Propiolic acid (1.0 equiv)
-
Thiophenol (1.0 equiv)
-
NaOH (2.2 equiv)
-
Solvent: Methanol/Water (1:1 v/v)
Step-by-Step:
-
Preparation: Dissolve NaOH (2.2 equiv) in the MeOH/Water mixture. Cool to 0°C in an ice bath.
-
Expert Insight: The base serves two purposes: it deprotonates the thiophenol to generate the potent thiolate nucleophile (PhS⁻) and deprotonates the propiolic acid to form the carboxylate, improving solubility.
-
-
Addition: Add thiophenol dropwise. Stir for 10 minutes.
-
Reaction: Add propiolic acid dropwise, maintaining the temperature at 0–5°C.
-
Critical Control Point: Low temperature is vital to prevent thermodynamic equilibration to the E-isomer.
-
-
Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC or HPLC.
-
Workup (The "Crash Out"): Cool the mixture back to 0°C. Acidify slowly with 1M HCl to pH ~2.
-
Observation: The Z-isomer typically precipitates as a white solid.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.
Expected Outcome: >95% Z-selectivity.
Protocol B: High-Purity E-Isomer Synthesis (Thermodynamic Control)
Best for: Applications requiring the thermodynamically stable isomer.
Strategy: Direct synthesis of the E-isomer is often less selective than isomerizing the Z-isomer. The most robust method is Acid-Catalyzed Isomerization of the Z-product.
Reagents:
-
Crude Z-3-(phenylthio)acrylic acid
-
Concentrated HCl (catalytic amount) or p-TsOH
-
Solvent: Acetic Acid or Toluene
Step-by-Step:
-
Dissolution: Dissolve the Z-isomer in glacial acetic acid.
-
Isomerization: Add a catalytic amount of concentrated HCl (approx. 5-10 mol%).
-
Reflux: Heat the solution to reflux (approx. 118°C) for 4–6 hours.
-
Workup: Cool to RT. Pour into ice water. The E-isomer will precipitate.
-
Purification: Recrystallize from Toluene.
Expected Outcome: >98% E-selectivity.
Quantitative Data Summary
| Variable | Condition for Z-Selectivity | Condition for E-Selectivity |
| Solvent | Protic (MeOH, H₂O) | Aprotic (DMSO, DMF) or Acidic |
| Temperature | Low (0°C – 25°C) | High (>80°C) |
| Catalyst | Base (NaOH, KOH) | Acid (HCl, p-TsOH) or Radical (AIBN) |
| Mechanism | Anti-Michael Addition | Thermodynamic Equilibration |
| Stability | Kinetic Product (Metastable) | Thermodynamic Product (Stable) |
Troubleshooting & FAQs
Q1: I am getting a mixture of Z and E isomers despite using Protocol A (Z-selective). Why?
-
Diagnosis: Your reaction temperature likely spiked during the addition of propiolic acid (exothermic), or the workup was too harsh.
-
Fix: Ensure the internal temperature remains <5°C during addition. During acidification, avoid generating excessive heat. Also, check your starting materials; old thiophenol can contain disulfides that interfere with the kinetics.
Q2: My product is an oil, not a solid. How do I crystallize it?
-
Diagnosis: Presence of unreacted thiophenol (liquid) or disulfide impurities (PhS-SPh).
-
Fix: Wash the crude solid with hexane (thiophenol and diphenyl disulfide are soluble in hexane; the acrylic acid product is not). If it remains an oil, dissolve in dilute NaOH, wash the aqueous layer with Ethyl Acetate (to remove organics), and then re-acidify the aqueous layer to precipitate the product.
Q3: Why is the yield lower than expected?
-
Diagnosis: Oxidation of thiophenol to diphenyl disulfide.
-
Fix: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Thiophenol oxidizes rapidly in air, especially under basic conditions.
Q4: Can I use radical conditions (AIBN) to make the E-isomer directly?
-
Answer: Yes, but it is often "messier." Radical addition of thiols to alkynes is generally anti-Markovnikov but the stereoselectivity is less predictable than the ionic pathway. Acid-catalyzed isomerization of the pure Z-isomer is cleaner and more reproducible for this specific substrate.
References
-
Truce, W. E., & Simms, J. A. (1956). Stereospecific Reactions of Nucleophilic Agents with Acetylenes and Vinyl-type Halides. IV. The Reaction of Thiols with Acetylenic Acids and Esters.[7] Journal of the American Chemical Society.
-
Truong, V. X., & Dove, A. P. (2013).[7][8] Organocatalytic, Regioselective Nucleophilic "Click" Addition of Thiols to Propiolic Acid Esters for Polymer–Polymer Coupling.[7][8] Angewandte Chemie International Edition.
-
Dennehy, O. C., et al. (2020). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. Reaction Chemistry & Engineering.
-
Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Control. Master Organic Chemistry.
Sources
- 1. Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Rapid and precise synthesis of acrylic polymers driven by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organocatalytic, regioselective nucleophilic "click" addition of thiols to propiolic acid esters for polymer-polymer coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(phenylthio)acrylic acid
Ticket ID: #PTAA-PUR-001 Subject: Troubleshooting Isolation, Odor Removal, and Isomer Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Strategy
Welcome to the technical support hub for 3-(phenylthio)acrylic acid (CAS: 63413-91-2). Users synthesizing this compound via the addition of thiophenol to propiolic acid often encounter three distinct challenges:
-
Persistent Odor: Residual thiophenol (benzenethiol) is difficult to remove and highly malodorous.
-
Byproduct Contamination: Oxidation of thiophenol leads to diphenyl disulfide, a neutral organic impurity.
-
Isomerism: The reaction produces a mixture of cis (
) and trans ( ) isomers. The trans isomer is generally the thermodynamic product and the desired target for most pharmacological applications (MP: 102–106°C).
The protocol below prioritizes a "Steam-Strip
Purification Logic Flowchart
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Figure 1: Systematic purification workflow separating volatile thiols, neutral disulfides, and the acidic target molecule.
Detailed Purification Protocol
Phase 1: The "De-Stench" (Removal of Thiophenol)
Why this matters: Thiophenol has a low odor threshold and oxidizes to disulfides if left in the mixture. It is volatile, whereas the product is not.
-
Steam Distillation (Highly Recommended):
-
After the reaction is complete, dilute the mixture with water.
-
Perform a steam distillation.[1] The unreacted thiophenol will co-distill with the water.
-
Continue until the distillate is clear and the "rotten garlic" smell in the distillate diminishes.
-
Note: If steam distillation is unavailable, proceed immediately to Phase 2, but expect higher disulfide contamination.
-
Phase 2: The "Neutral Wash" (Removal of Disulfides)
Why this matters: Diphenyl disulfide is neutral and non-polar. The product is a carboxylic acid (
-
Basification:
-
Take the residue from Phase 1 (or crude mixture) and add 10% aqueous Sodium Bicarbonate (
) . -
Stir until the solid dissolves. The product converts to its sodium salt (soluble).
-
Check: Ensure pH is >8.
-
-
Organic Wash (Critical Step):
-
Extract the aqueous solution 2–3 times with Dichloromethane (DCM) or Diethyl Ether .
-
Discard the organic layer. This layer contains the diphenyl disulfide and any non-acidic organic impurities.
-
Visual Cue: The organic layer may be yellow; the aqueous layer should be clearer.
-
-
Acidification:
-
Cool the aqueous layer to 0–5°C.
-
Slowly add concentrated HCl dropwise with vigorous stirring until pH
1–2. -
The crude 3-(phenylthio)acrylic acid will precipitate as a solid. Filter and wash with cold water.
-
Phase 3: Isomer Control (Recrystallization)
Why this matters: The crude solid is likely a mixture of cis and trans isomers. The trans isomer is thermodynamically more stable and packs better in crystal lattices.
-
Solvent System: Ethanol/Water (approx. 1:1 to 2:1 ratio) or Toluene/Petroleum Ether.
-
Procedure:
-
Dissolve the solid in the minimum amount of boiling Ethanol.
-
Add hot water dropwise until slight turbidity persists.
-
Add a few drops of ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Trans-isomer crystals (needles or plates) typically form first.
-
-
Validation:
-
Melting Point: Pure trans-3-(phenylthio)acrylic acid melts at 102–106°C [1][2].[][3]
-
If the MP is <95°C, significant cis isomer or disulfide remains.
-
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Product is an oil/gum | Residual solvent or high cis content. | 1. Triturate (scratch) the oil with cold pentane or hexanes to induce crystallization.2. Re-dissolve in base, wash again with DCM, and re-precipitate slowly. |
| Strong Garlic Odor | Trapped Thiophenol. | The product is likely solvating the thiol. Dry the solid thoroughly in a vacuum oven at 40°C. If odor persists, recrystallize from water/ethanol (thiol stays in mother liquor). |
| Yellow Coloration | Disulfide contamination or polymerization. | 1. Dissolve in hot ethanol.2. Add Activated Charcoal , stir for 5 mins, and filter hot.3. Proceed with crystallization.[1][4] |
| Low Yield | Product lost in organic wash. | Ensure the aqueous layer was sufficiently basic (pH > 8) before the organic wash. If the pH was too low (<6), the product would partition into the DCM. |
Analytical Validation Data
To confirm the identity of your purified compound, compare against these standard metrics:
-
Physical State: White to off-white crystalline powder.
-
Melting Point: 102–106°C (Lit.[][3] value for trans isomer) [1].
-
Solubility:
-
Soluble: Ethanol, Acetone, DCM, Aqueous Base.
-
Insoluble: Water (acidic), Hexanes.
-
-
1H NMR (DMSO-d6, 400 MHz) Diagnostic Peaks:
-
Look for the vinylic protons.
-
Trans (
): Large coupling constant indicates trans geometry. -
Cis (
): Smaller coupling constant indicates cis.
-
References
-
PrepChem. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. (Methodology reference for thiol steam distillation). Retrieved February 5, 2026, from [Link]
-
PubChem. (2025).[5] 3-(Phenylthio)acrylic acid Compound Summary. National Library of Medicine.[5] Retrieved February 5, 2026, from [Link]
Sources
Phenylthioacrylic Acid: A Technical Guide to Mitigating Skin and Eye Irritation Risks
This technical support guide is designed for researchers, scientists, and drug development professionals working with phenylthioacrylic acid. Its purpose is to provide in-depth, field-proven insights and protocols to ensure the safe handling of this compound, with a specific focus on preventing and managing skin and eye irritation. The information herein is grounded in established safety principles and authoritative data to foster a secure and productive research environment.
Understanding the Hazard: The Chemical Basis of Irritation
Phenylthioacrylic acid, like other acrylic and thio-based compounds, poses a significant risk of irritation to the skin and eyes.[1][2] The reactivity of the acrylic acid moiety, coupled with the presence of the thioether group, contributes to its ability to interact with biological tissues. The primary mechanism of irritation is through direct chemical interaction with skin and eye tissues, which can lead to inflammation, redness, and in severe cases, chemical burns.[1][2][3] Prolonged or repeated exposure can also lead to allergic contact dermatitis.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of skin or eye exposure to phenylthioacrylic acid?
A1: For skin exposure, you may experience redness, itching, a burning sensation, and inflammation.[4][5] In some cases, blistering may occur.[4] For eye exposure, immediate symptoms include stinging, burning, redness, excessive tearing, and blurred vision.[1] It is crucial to treat any exposure as a serious incident, as symptoms can sometimes be delayed.[6]
Q2: I've spilled a small amount of phenylthioacrylic acid on my gloved hand. What should I do?
A2: Immediately remove the contaminated glove, avoiding contact with your skin. Wash your hands thoroughly with soap and water. Visually inspect your skin for any signs of irritation. Even if no irritation is apparent, it is good practice to wash the area to remove any potential residue.
Q3: Can I wear contact lenses when working with phenylthioacrylic acid?
A3: It is strongly advised to avoid wearing contact lenses when handling phenylthioacrylic acid. In the event of a splash, the chemical can become trapped under the lens, prolonging contact with the eye and potentially causing more severe damage. Prescription safety glasses should be used instead.
Q4: How should I properly store phenylthioacrylic acid to minimize risks?
A4: Store phenylthioacrylic acid in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and sources of ignition.[7][8]
Q5: What type of fire extinguisher should be available in the lab when working with this compound?
A5: While phenylthioacrylic acid itself is not highly flammable, it is combustible.[3] An alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher is suitable for fires involving this type of organic compound.[9]
Troubleshooting Guide: Managing Exposure and Contamination
This section provides a systematic approach to handling common issues that may arise during experimentation with phenylthioacrylic acid.
Scenario 1: Minor Skin Contact
-
Problem: A small amount of phenylthioacrylic acid solution comes into direct contact with the skin.
-
Immediate Action:
-
Follow-up:
-
Monitor the affected area for any signs of irritation, such as redness, swelling, or blistering.
-
If irritation persists or worsens, seek medical attention.
-
Scenario 2: Chemical Splash to the Eyes
-
Problem: Phenylthioacrylic acid is splashed into the eyes.
-
Immediate Action:
-
Immediately proceed to the nearest emergency eyewash station.[11]
-
Hold the eyelids open and flush the eyes with a continuous, gentle stream of lukewarm water for at least 15-20 minutes.[10][14] Ensure all surfaces of the eye and eyelid are rinsed.[13][15]
-
Do not rub the eyes.
-
Remove contact lenses if present and easily removable without causing further injury.[14]
-
-
Follow-up:
-
Seek immediate medical attention from an ophthalmologist or emergency services.[14]
-
Provide the medical personnel with the Safety Data Sheet (SDS) for phenylthioacrylic acid.
-
Scenario 3: Contaminated Work Surface
-
Problem: A small spill of phenylthioacrylic acid occurs on a laboratory bench.
-
Immediate Action:
-
Follow-up:
-
Decontaminate the spill area with a suitable cleaning agent and wipe it down with water.
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[16]
-
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict protocol is paramount when working with phenylthioacrylic acid. The following workflow is designed to minimize the risk of exposure.
Protocol 1: Personal Protective Equipment (PPE) Donning and Doffing
-
Donning Sequence:
-
Lab Coat: Wear a clean, buttoned lab coat made of a chemical-resistant material.
-
Gloves: Don two pairs of nitrile gloves. Ensure the outer gloves extend over the cuffs of the lab coat.[17]
-
Eye Protection: Wear chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection, especially when handling larger quantities.[17][18]
-
-
Doffing Sequence (to prevent cross-contamination):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Face Shield and Goggles: Remove the face shield and goggles.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water.
-
Protocol 2: Emergency Response for Skin and Eye Exposure
This protocol should be posted in a visible location in any laboratory where phenylthioacrylic acid is handled.
-
Skin Exposure:
-
Eye Exposure:
Visualizing Safety: Workflows and Logical Relationships
Safe Handling Workflow
The following diagram illustrates the critical steps for safely handling phenylthioacrylic acid.
Caption: A stepwise workflow for the safe handling of phenylthioacrylic acid.
Emergency Response Logic Tree
This diagram outlines the decision-making process in the event of an exposure incident.
Caption: Decision tree for immediate actions following an exposure to phenylthioacrylic acid.
Quantitative Data Summary
The following table summarizes the key hazard information for phenylthioacrylic acid and related compounds.
| Compound | Hazard Classification | Key Phrases |
| (Phenylthio)acetic acid | Hazardous Substance | Causes skin and eye irritation.[16][19] |
| Methyl (Phenylthio)acetate | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Acrylic Acid | Danger | H314: Causes severe skin burns and eye damage.[3][9] |
| Thioglycolic Acid | Danger | Corrosive; can cause severe burns to skin and eyes.[2] |
References
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acrylic acid. Retrieved from [Link]
-
University of York Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance. Retrieved from [Link]
-
Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Retrieved from [Link]
-
DermNet NZ. (n.d.). Allergy to acrylates. Retrieved from [Link]
-
Mayo Clinic. (2024). Chemical splash in the eye: First aid. Retrieved from [Link]
-
Prevor. (2014). Thioglycolic acid: Understanding the risk of specific chemicals of interest. Retrieved from [Link]
-
My Dry Eye Clinic. (n.d.). Cosmetic ingredients that can damage your eyes. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Acrylic Acid a Summary of Safety and Handling. Retrieved from [Link]
-
Methacrylate Producers Association, Inc. & European Chemical Industry Council. (2008). METHACRYLIC ACID SAFE HANDLING MANUAL. Retrieved from [Link]
-
National Institutes of Health. (2017). Eyelid Dermatitis Caused by Allergic Contact to Acrylates in Artificial Nails. Retrieved from [Link]
-
National Institutes of Health. (2024). Effects of Thioglycolate Compounds in an Emerging Technique in the World of Cosmetics—Brow Lamination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure. Retrieved from [Link]
-
University of St Andrews. (n.d.). Phenol - First Aid Guidance. Retrieved from [Link]
-
International Programme on Chemical Safety. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]
-
ResearchGate. (2025). Features and Management of an Acute Allergic Response to Acrylic Ocular Prostheses. Retrieved from [Link]
-
Mayo Clinic. (2024). Chemical burns: First aid. Retrieved from [Link]
-
European Commission. (2013). OPINION ON Thioglycolic acid and its salts (TGA). Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Irritation/Sensitization. Retrieved from [Link]
-
SAMS Solutions. (2026). What personal protective equipment is required when handling Acrylic Acid? Retrieved from [Link]
-
National Institutes of Health. (2017). Para-phenylenediamine allergy: current perspectives on diagnosis and management. Retrieved from [Link]
-
National Institutes of Health. (2021). Intraocular Acrylic Allergy: Is it Something to Sneeze at? Retrieved from [Link]
-
Biblioteca Virtual em Saúde. (n.d.). 10% thioglycolic acid gel peels: a safe and efficient option in the treatment of constitutional infraorbital hyperpigmentation. Retrieved from [Link]
-
ResearchGate. (2017). Eyelid Dermatitis Caused by Allergic Contact to Acrylates in Artificial Nails. Retrieved from [Link]
-
MDPI. (n.d.). Unwanted Skin Reactions to Acrylates: An Update. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 10% Thioglycolic Acid Peel in the Treatment of Pigmented Purpuric Dermatoses: A Pilot Study. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
XCellR8. (2021). New Eye Irritation test, free from any animal components. Retrieved from [Link]
-
Redox. (2021). Safety Data Sheet Acrylic Acid. Retrieved from [Link]
-
Methacrylate Producers Association, Inc. (n.d.). Safe Handling Manuals. Retrieved from [Link]
-
Methacrylate Producers Association, Inc. (n.d.). Methacrylic Acid Safe Handling Manual. Retrieved from [Link]
Sources
- 1. dcceew.gov.au [dcceew.gov.au]
- 2. Thioglycolic acid :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]
- 3. download.basf.com [download.basf.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Effects of Thioglycolate Compounds in an Emerging Technique in the World of Cosmetics—Brow Lamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. redox.com [redox.com]
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- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]
- 13. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 14. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. ruishuangchemical.com [ruishuangchemical.com]
- 18. sams-solutions.com [sams-solutions.com]
- 19. fishersci.com [fishersci.com]
Validation & Comparative
Technical Comparison Guide: NMR Characterization of cis vs trans 3-(Phenylthio)acrylic Acid
Executive Summary
Differentiation between cis (Z) and trans (E) isomers of 3-(phenylthio)acrylic acid is a critical quality attribute in the synthesis of sulfur-containing heterocycles and pharmaceutical intermediates. The definitive analytical method for assignment is Proton Nuclear Magnetic Resonance (
Quick Reference Data:
-
Trans (E) Isomer:
(Range: ) -
Cis (Z) Isomer:
(Range: )
This guide details the theoretical basis, experimental protocols, and data interpretation frameworks required to confidently assign stereochemistry in crude reaction mixtures and purified samples.
Theoretical Basis & Mechanism
The Karplus Relationship in Vinyl Systems
The magnitude of the vicinal coupling constant (
-
Trans (E) geometry: Dihedral angle
, resulting in maximum orbital overlap and a larger coupling constant ( ). -
Cis (Z) geometry: Dihedral angle
, resulting in reduced overlap relative to the trans orientation (though still significant) and a smaller coupling constant ( ).
Substituent Effects: The Sulfur Influence
Unlike simple alkenes where
-
Electronegativity: Electronegative substituents generally decrease
values. However, sulfur is less electronegative than oxygen, maintaining relatively high values compared to alkoxy analogs. -
Resonance: The conjugation of the sulfur lone pair with the acrylic acid system affects the electron density at the
-carbon, influencing chemical shifts significantly more than coupling constants.
Detailed Data Comparison
The following data summarizes the spectral characteristics observed in standard deuterated solvents (e.g., CDCl
Table 1: NMR Parameters for Isomer Assignment
| Parameter | Trans (E)-3-(phenylthio)acrylic acid | Cis (Z)-3-(phenylthio)acrylic acid | Mechanistic Cause |
| Coupling Constant ( | 15.3 Hz (Typical) | 10.1 – 11.4 Hz | Dihedral angle dependence (Karplus). |
| H | Downfield shift (Deshielded) | Upfield shift relative to trans | Anisotropy of the cis-carboxylic acid group. |
| Thermodynamic Stability | Generally favored | Kinetic product (often) | Steric hindrance between PhS- and -COOH groups. |
| Peak Shape | Sharp doublets | Sharp doublets | First-order AX or AB system. |
Structural Visualization
The following diagram illustrates the stereochemical relationship and proton assignment.[1]
Figure 1: Structural representation of Trans (E) and Cis (Z) isomers showing the relative positions of the vinylic protons H(a) and H(b).[1][2][3][4][5][6][7][8]
Experimental Protocol
To ensure data integrity and reproducibility, follow this standardized workflow for sample preparation and acquisition.
Reagents and Equipment[8]
-
Solvent: Chloroform-
(CDCl ) is preferred for solubility and chemical shift separation. Acetone- or DMSO- are valid alternatives if the acid functionality causes solubility issues. -
Instrument: 300 MHz NMR or higher (400 MHz+ recommended for clean separation of aromatic multiplets from vinylic signals).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve
of the sample in of solvent. -
Critical: Ensure the solution is clear. Suspension particles can broaden peaks, obscuring fine splitting patterns. Filter if necessary.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D Proton (e.g., zg30).
-
Spectral Width:
(to catch the carboxylic acid proton). -
Scans (NS): 16 (sufficient for
sample). -
Acquisition Time (AQ):
to ensure high digital resolution for accurate -value measurement.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase correction: Manual phasing is recommended to ensure doublet symmetry.
-
Analysis: Locate the vinylic region (
). Identify the two doublets corresponding to the alkene protons.
-
Decision Logic for Assignment
Figure 2: Decision tree for stereochemical assignment based on measured coupling constants.
Performance & Stability Considerations
When evaluating these compounds for drug development or further synthesis:
-
Isomerization Risk:
-
Vinyl sulfides can undergo photo-isomerization. Samples should be stored in amber vials.
-
Acid-catalyzed isomerization is possible. If the NMR sample in CDCl
(which can be slightly acidic) sits for days, the ratio of cis:trans may change, typically equilibrating toward the thermodynamic trans product.
-
-
Synthetic Implications:
-
Michael Addition: Synthesis via addition of thiophenol to propiolic acid often yields a mixture. The trans isomer is usually the major product due to steric control, but kinetic conditions can favor cis.
-
Purification: The significant difference in molecular shape often allows separation via recrystallization or silica chromatography. NMR is the primary tool to monitor fraction purity.
-
References
-
Chemical Shifts and Coupling Constants in Acrylic Acid Derivatives. Source: ResearchGate. Chemical shifts of ethylenic protons in CIS and TRANS β-Arylthio-acrylic acids. URL:[Link]
-
General NMR of Alkenes and Karplus Relationship. Source: Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. URL:[Link]
-
Synthesis and Characterization of Thio-Acrylic Acids. Source: PubChem. 3-(Phenylthio)acrylic acid Compound Summary. URL:[Link]
Sources
- 1. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and precise synthesis of acrylic polymers driven by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Acrylic acid(79-10-7) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Comprehensive Guide to the Mass Spectrometry Fragmentation of 3-(Phenylthio)acrylic Acid
[1][2]
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 3-(phenylthio)acrylic acid (CAS: 63413-91-2).[1] Designed for researchers in drug development and organic synthesis, this document moves beyond basic spectral listing to explore the mechanistic causality of ion formation. We compare its behavior against structural analogues—specifically Cinnamic Acid (the carbon isostere) and Phenyl Vinyl Sulfide (the decarboxylated core)—to highlight the unique stabilizing effects of the thioether linkage.
Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
Before interpreting the spectrum, it is critical to understand the structural moieties that drive fragmentation. 3-(Phenylthio)acrylic acid consists of a phenyl ring linked via a sulfur atom to an acrylic acid side chain.[1]
| Property | Detail |
| IUPAC Name | (2E)-3-(phenylsulfanyl)prop-2-enoic acid |
| Formula | C |
| Exact Mass | 180.0245 Da |
| Key Moieties | Thioether (S-linker), Conjugated Alkene, Carboxylic Acid, Phenyl Ring |
| Lability | The C–S bond is susceptible to homolytic cleavage; the carboxylic acid is prone to decarboxylation.[1] |
Experimental Protocol (Recommended)
To reproduce the fragmentation patterns described below, the following standardized protocols for GC-MS (Electron Impact) and LC-MS (Electrospray Ionization) are recommended.
Method A: GC-MS (Electron Impact)[1][2]
-
Inlet Temperature: 250 °C (Ensure rapid volatilization to prevent thermal degradation prior to ionization).
-
Ionization Energy: 70 eV (Standard EI).[1]
-
Source Temperature: 230 °C.[1]
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.[1]
-
Derivatization: Optional. TMS-derivatization (using BSTFA) is recommended to stabilize the carboxylic acid peak, shifting M
to m/z 252.[1]
Method B: LC-MS (Electrospray Ionization - Negative Mode)[1][2]
Fragmentation Analysis: Mechanisms & Pathways
The fragmentation of 3-(phenylthio)acrylic acid is dominated by the stability of the sulfur atom and the lability of the carboxyl group. Below is the mechanistic breakdown for Electron Impact (EI) ionization.
Primary Pathway: Decarboxylation & Vinyl Sulfide Formation
Unlike cinnamic acid, which often loses the entire carboxyl radical (
-
Molecular Ion (M
): m/z 180.[1] The parent ion is relatively stable due to charge delocalization across the phenyl-S-alkene system.[1] -
Decarboxylation ([M - CO
] ): m/z 136. Loss of neutral carbon dioxide yields the Phenyl Vinyl Sulfide radical cation. This is a diagnostic transition. The sulfur atom stabilizes this radical cation significantly better than the oxygen equivalent in phenoxyacrylic acid. -
Vinyl Cleavage ([M - C
H O ] ): m/z 109. Cleavage of the C-S bond or loss of the entire acrylic side chain yields the Thiophenol cation (PhS ) . This is the "Base Peak" in many high-energy spectra.
Secondary Pathway: Rearrangement & Tropylium Formation
Interestingly, sulfur-containing aromatics can undergo rearrangement to form tropylium-like species.[1]
-
m/z 135: Loss of a hydrogen atom from the m/z 136 fragment (Phenyl vinyl sulfide) creates a highly stable cation [Ph-S-C=CH]
.[1] -
m/z 77: The Phenyl cation (C
H ), a universal marker for mono-substituted benzenes.[1] -
m/z 91: While typically the Tropylium ion (C
H ), in this context, it often arises from complex rearrangements of the phenyl-vinyl sulfide backbone involving sulfur extrusion.
Visualizing the Pathway
Caption: Major EI fragmentation pathway of 3-(phenylthio)acrylic acid showing sequential mass losses.[1]
Comparative Analysis: The "Thio" Effect
To understand the "performance" of this molecule in MS, we compare it to its carbon-based analogue, Cinnamic Acid .[1]
| Feature | 3-(Phenylthio)acrylic Acid (S-Linker) | Cinnamic Acid (C-Linker) | Mechanistic Insight |
| Molecular Ion | m/z 180 | m/z 148 | Sulfur adds +32 Da and increases M |
| Primary Loss | -CO | -OH (17) | Thio-analogues favor decarboxylation to stable vinyl sulfides; Cinnamic favors acylium ion formation.[1] |
| Base Peak | m/z 109 (PhS | m/z 103 (Styrenyl) | Critical Differentiator: The PhS |
| Radical Stability | High (S stabilizes radical cation) | Moderate | Sulfur's ability to expand its valence shell stabilizes the m/z 136 intermediate.[2] |
Comparison with Phenyl Vinyl Sulfide
The fragmentation of 3-(phenylthio)acrylic acid converges with that of Phenyl Vinyl Sulfide (CAS 1822-73-7) once the carboxyl group is lost.[1]
-
Phenyl Vinyl Sulfide Spectrum: Dominant peaks at m/z 136 (M
), 135, 109, 77. -
Implication: If you observe m/z 136 and 109 but weak m/z 180, your source temperature may be too high, causing thermal decarboxylation before ionization.
Summary Data Tables
Table 1: Key Ion Assignments (EI Source)
| m/z (Nominal) | Ion Identity | Formula | Relative Abundance (Est.)[2] | Mechanism |
| 180 | Molecular Ion | [C | 40-60% | Parent radical cation.[1] |
| 163 | Acylium Ion | [C | 20-30% | Loss of |
| 136 | Vinyl Sulfide | [C | 100% (Base) | Decarboxylation (-CO |
| 135 | Vinyl Sulfide (-H) | [C | 80-90% | Loss of H |
| 109 | Thiophenol Cation | [C | 50-70% | C-S cleavage or vinyl loss.[1] |
| 77 | Phenyl Cation | [C | 40-50% | Loss of sulfur moiety. |
| 45 | Carboxyl Cation | [COOH] | 10-20% | Direct cleavage of acid group.[1] |
Table 2: ESI Negative Mode Transitions (LC-MS)
| Precursor Ion (m/z) | Product Ion (m/z) | Loss | Interpretation |
| 179 [M-H] | 135 | - CO | Decarboxylation of the anion.[1] |
| 179 [M-H] | 109 | - C | Cleavage of the thio-ether bond.[1] |
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Phenyl Vinyl Sulfide (CAS 1822-73-7).[1][3] National Institute of Standards and Technology.[1] Link
-
PubChem. 3-(Phenylthio)acrylic acid Compound Summary. National Library of Medicine.[1] Link
-
BenchChem. Comparative Spectroscopic Analysis of Cinnamic Acid Derivatives.Link
-
Science Ready. Mass Spectrometry Fragmentation Patterns: Carboxylic Acids and Alkenes.Link
-
ChemicalBook. Phenyl Vinyl Sulfoxide and Sulfide MS Spectra.[1]Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
